molecular formula C19H20N4O3 B5567540 2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide

2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide

Cat. No. B5567540
M. Wt: 352.4 g/mol
InChI Key: OHGNLHYTNSLXAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions to introduce specific functional groups or to construct the heterocyclic core characteristic of the triazolyl moiety. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been studied, revealing insights into the stereochemistry and functional group transformations essential for creating compounds with anticonvulsant activities (Camerman et al., 2005).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray diffraction to determine the conformation and stereochemistry of compounds. For compounds within this class, crystal structure analysis has identified linear and bent conformations influenced by substitutions at the methoxyamino group, highlighting the role of hydrogen bonding in the molecular conformation (Camerman et al., 2005).

Scientific Research Applications

Pharmacokinetics and Metabolism

Research into compounds with similar structural features often focuses on understanding their pharmacokinetics and metabolism within the human body. For instance, studies have explored how such compounds are metabolized in the liver, their metabolic pathways, and how they are excreted from the body. Understanding the metabolism of these compounds can provide insights into their potential therapeutic applications and safety profiles. One notable study on the metabolism of a similar compound described the identification of various metabolites in human urine, providing a deeper understanding of its biotransformation processes (Moore & Poklis, 1995).

Potential for Therapeutic Applications

Another area of interest is investigating the therapeutic potential of such compounds. Research might explore their efficacy in treating specific conditions, their receptor binding affinity, and their pharmacodynamic properties. For example, a study on a related compound investigated its receptor occupancy and its implications for treating anxiety and mood disorders, suggesting potential applications in the field of psychopharmacology (Rabiner et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some 1,2,4-triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,2,4-triazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-20-18(24)13-22-17(12-14-8-4-3-5-9-14)21-23(19(22)25)15-10-6-7-11-16(15)26-2/h3-11H,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGNLHYTNSLXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=NN(C1=O)C2=CC=CC=C2OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide

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